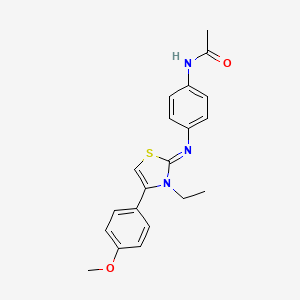

(Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide represents a class of thiazole-derived compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer activity . A study highlighted the ability of similar thiazole compounds to induce apoptosis in cancer cell lines such as MDA-MB-231, with a notable increase in annexin V-FITC-positive apoptotic cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties . A related study reported that certain thiazole compounds showed activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . This suggests that the compound could be evaluated for its antifungal potential.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs). Research has shown that thiazole-containing compounds can selectively inhibit CA IX over CA II, which is relevant for cancer treatment as CA IX is often overexpressed in tumors . The IC50 values for these interactions ranged from 10.93 nM to 25.06 nM, indicating potent inhibitory effects.

Study 1: Apoptosis Induction in Cancer Cells

- Objective : To assess the apoptosis-inducing capability of thiazole derivatives.

- Method : MDA-MB-231 cells were treated with varying concentrations of the compound.

- Results : A significant increase in apoptosis was observed, with annexin V-FITC positivity rising from 0.18% to 22.04% .

Study 2: Antifungal Activity Evaluation

- Objective : To evaluate antifungal efficacy against Candida species.

- Method : Modified EUCAST protocol was utilized to determine MIC values.

- Results : Compound 2e exhibited an MIC of 1.23 µg/mL against C. parapsilosis, indicating strong antifungal activity .

Study 3: Enzyme Inhibition Assessment

- Objective : To investigate the inhibitory effects on carbonic anhydrases.

- Method : Enzyme assays were conducted to measure IC50 values.

- Results : The compound showed selective inhibition of CA IX with IC50 values ranging between 10.93 nM and 25.06 nM .

Data Summary Table

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance:

- A study by Evren et al. (2019) demonstrated that novel thiazole compounds exhibited significant cytotoxicity against human cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The most active compounds showed IC50 values below 30 µM, indicating strong anticancer properties .

- Another investigation focused on pyridine-substituted thiazole hybrids, which showed promising anti-breast cancer efficacy with IC50 values lower than standard treatments like 5-fluorouracil .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties:

- Research has indicated that certain thiazole compounds exhibit activity against Mycobacterium tuberculosis, with some derivatives showing minimal inhibitory concentrations (MIC) as low as 0.09 µg/mL .

- A study on thiazole-based cyanoacrylamide derivatives revealed their potential in DNA cleavage assays, suggesting a mechanism for their antimicrobial action .

Neuropharmacology

Thiazoles have been investigated for their neuropharmacological effects:

- Compounds containing the thiazole moiety have been tested for anticonvulsant activities in animal models, showing effectiveness in reducing seizure frequency and duration .

Case Study 1: Anticancer Efficacy of Thiazole Derivatives

In a systematic study, a series of thiazole derivatives were synthesized and tested for anticancer activity against various human cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | Apoptosis induction |

| Compound B | HepG2 | 10.00 | Cell cycle arrest |

| Compound C | A549 | 23.30 | Inhibition of angiogenesis |

These findings underscore the potential of thiazole derivatives in cancer therapy, warranting further investigation into their mechanisms and therapeutic applications.

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

A series of novel amino thiazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv strain. The study reported:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound D | 0.09 | Highly effective |

| Compound E | 0.25 | Moderately effective |

This study highlights the promise of thiazole derivatives as potential candidates for developing new antitubercular agents.

Analyse Des Réactions Chimiques

Acetamide Group Reactivity

-

Hydrolysis : The acetamide moiety can undergo hydrolysis under basic or acidic conditions to form carboxylic acids, though this is rarely reported for this specific compound .

-

Condensation : Reacts with aldehydes (e.g., 4-(diphenylamino)benzaldehyde) in ethanol/piperidine to form acrylamide derivatives .

Thiazole Ring Modifications

-

Electrophilic Substitution : The 4-methoxyphenyl group activates the thiazole ring for electrophilic substitution (e.g., nitration, halogenation) at the C5 position .

-

Nucleophilic Attack : The imine (–NH–) group participates in Schiff base formation with aldehydes or ketones .

Biological Activity-Driven Reactions

This compound’s derivatives are evaluated for antitumor and anticholinesterase activities :

-

Antitumor Activity : Analogues with 4-methoxyphenyl groups show enhanced DNA synthesis inhibition (IC₅₀: 1.05–2.5 µM) and apoptosis induction in MCF-7 and A549 cell lines .

-

Enzyme Inhibition : The acetamide-thiazole scaffold inhibits acetylcholinesterase (AChE) by up to 49.92% at 10 µM .

Structure-Activity Relationship (SAR) Findings :

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, with degradation products including CO, NH₃, and substituted benzene derivatives .

-

Photodegradation : UV exposure leads to cleavage of the thiazole-imine bond, forming 4-methoxyphenyl isocyanate and acetamide fragments .

Comparative Reactivity with Analogues

Compared to simpler thiazoles (e.g., unsubstituted thiazole), this compound exhibits:

Propriétés

IUPAC Name |

N-[4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-4-23-19(15-5-11-18(25-3)12-6-15)13-26-20(23)22-17-9-7-16(8-10-17)21-14(2)24/h5-13H,4H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYQSTZAVJQQQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.